6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylthio-4(1H)-pyrimidinone with ethylideneamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amino or methylthio groups.
Scientific Research Applications
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(methylthio)pyrimidin-4(1H)-one: Lacks the ethylideneamino group, which may affect its reactivity and applications.
5-(Ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one: Lacks the amino group, which may influence its biological activity.
Uniqueness
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one is unique due to the presence of both the amino and ethylideneamino groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
CAS No. |
830330-27-3 |
---|---|
Molecular Formula |
C7H10N4OS |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
4-amino-5-(ethylideneamino)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N4OS/c1-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H3,8,10,11,12) |
InChI Key |
NUYCOCGLALERQN-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC1=C(N=C(NC1=O)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.